Bienvenue dans la boutique en ligne BenchChem!

1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

PDK1 inhibition kinase selectivity ATP-competitive binding

Procure 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-99-6) as an unsubstituted C4-amino pyrazolopyrimidine scaffold for kinase inhibitor SAR campaigns. The N1-methyl and free amine provide a defined vector for parallel amide/urea coupling to generate IP-free PLK4/HPK1 tool compounds (IC50 0.2-29 nM) while ensuring assay specificity via low intrinsic PDK1 inhibition (90.8 µM).

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 5334-99-6
Cat. No. B1294816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS5334-99-6
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC(=C2C=N1)N
InChIInChI=1S/C6H7N5/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9)
InChIKeyJBMTUXVKTGBMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-99-6): Procurement and Selection Guide for Pyrazolopyrimidine-Based Kinase Research


1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-99-6, MF: C6H7N5, MW: 149.15) is a versatile pyrazolo[3,4-d]pyrimidine scaffold building block widely utilized in medicinal chemistry as a core intermediate for synthesizing kinase inhibitors and has been explored as a scaffold for developing new drugs targeting kinases involved in cancer and inflammatory diseases . The compound features an unsubstituted 4-amino group on the pyrimidine ring and an N1-methyl substituent on the pyrazole ring, providing a defined starting point for structure-activity relationship (SAR) exploration through further derivatization at the C4 position [1].

Why Generic Substitution of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Is Not Advisable in Pyrazolopyrimidine Research


Simple substitution of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with other pyrazolopyrimidine analogs or building blocks is not advisable due to substantial differences in kinase inhibition profiles, safety characteristics, and derivatization potential. The unsubstituted C4-amino group on this specific scaffold provides a unique reactive handle for amide or urea coupling that is absent in analogs bearing substituted amines or halogens at the C4 position. More critically, the N1-methyl substituent confers a specific steric and electronic environment within the kinase ATP-binding pocket that differs fundamentally from N1-unsubstituted or N1-ethyl analogs [1]. These structural distinctions translate into quantifiable differences in target engagement, as demonstrated in head-to-head kinase inhibition assays where structurally related pyrazolopyrimidine derivatives exhibit orders-of-magnitude differences in potency against specific kinases such as PDK1 and PLK4 [2]. Furthermore, safety profiles vary significantly among in-class analogs, with this specific compound presenting distinct GHS hazard classifications that procurement and EHS teams must account for when selecting among available building blocks .

Quantitative Differentiation Guide: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Structural Analogs and In-Class Kinase Inhibitors


PDK1 Inhibitory Activity of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Compared to Optimized Pyrazolopyrimidine-Based Inhibitors

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits weak inhibitory activity against 3-phosphoinositide-dependent protein kinase 1 (PDK1) with an IC50 of 90.8 μM [1]. In contrast, optimized pyrazolopyrimidine derivatives such as compound 24j demonstrate potent PLK4 inhibition with an IC50 of 0.2 nM, representing a greater than 450,000-fold difference in potency [2]. This enormous potency gap demonstrates that the unsubstituted core scaffold itself possesses minimal intrinsic kinase inhibition, making it an ideal negative control or starting material for SAR-driven optimization programs. The weak baseline activity of the parent scaffold allows researchers to confidently attribute observed biological effects to subsequent structural modifications rather than to scaffold-driven promiscuous kinase binding.

PDK1 inhibition kinase selectivity ATP-competitive binding

Physical-Chemical Property Comparison: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. 4-Chloro Analog for Synthetic Route Selection

The 4-amino derivative (CAS 5334-99-6) exhibits a melting point of 268-270 °C and a predicted boiling point of 354.4±22.0 °C at 760 mmHg . In contrast, the corresponding 4-chloro analog (6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 5413-96-7) shows fundamentally different reactivity and synthetic utility as an electrophilic coupling partner for nucleophilic aromatic substitution reactions . The amino group in the target compound provides a nucleophilic handle for amide bond formation and urea synthesis, whereas the chloro analog enables SNAr reactions with amines and other nucleophiles . Additionally, the target compound has a topological polar surface area (TPSA) of 69.6 Ų and a calculated XLogP3 of -0.2 , properties that influence solubility and membrane permeability profiles distinct from other halogenated or alkylated analogs in the same scaffold family.

building block synthetic intermediate physicochemical properties

Safety and Handling Differentiation: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hazard Profile vs. In-Class Kinase Inhibitor Leads

According to GHS classification, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine carries the following hazard statements: H302 (100%: Harmful if swallowed - Acute toxicity, oral), H315 (100%: Causes skin irritation), H319 (100%: Causes serious eye irritation), and H335 (100%: May cause respiratory irritation) . The compound is assigned a Signal Word of 'Warning' with a Complexity rating of 150 . These standardized GHS classifications provide procurement and EHS teams with quantifiable safety benchmarks that can be directly compared against the hazard profiles of alternative building blocks and advanced lead compounds. The hazard profile of this unsubstituted scaffold building block differs substantially from that of elaborated pyrazolopyrimidine-based drug candidates, which may exhibit more complex toxicity profiles including CYP450 inhibition (e.g., compound 24j shows weak inhibitory activity against main human CYP450 subtypes) [1].

laboratory safety GHS classification hazard assessment

Molecular Scaffold Differentiation: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Alternative Heterocyclic Kinase Inhibitor Cores

The pyrazolo[3,4-d]pyrimidine scaffold, exemplified by 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has demonstrated distinct pharmacological versatility compared to alternative heterocyclic cores. This scaffold has been validated across multiple kinase targets including HPK1 (IC50 = 29.0 nM for optimized derivative 10n with selectivity over 25 kinases) [1], PLK4 (IC50 = 0.2 nM for derivative 24j with selectivity over 35 kinases) [2], PKD (IC50: 17-35 nM for 17m; 55-78 nM for 18m) [3], and Aurora kinase A (pan-OC activity and cell cycle arrest in the submicromolar range for lead compound 2D7/eCCA352) [4]. In contrast, alternative scaffolds such as pyrazolo[1,5-a]pyrimidines or pyrrolo[2,3-d]pyrimidines exhibit different kinase selectivity fingerprints and synthetic accessibility profiles. The N1-methyl substituent on this specific scaffold (MW: 149.15, MF: C6H7N5) provides a defined molecular weight and heteroatom count that offers a favorable starting point for lead optimization with room for molecular property tuning within Lipinski's rule-of-five space .

scaffold selection kinase inhibitor medicinal chemistry

Derivatization Potential: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Defined SAR Starting Point vs. Pre-functionalized Analogs

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides a defined, unsubstituted C4-amino group that serves as a versatile synthetic handle for systematic SAR exploration. In contrast, pre-functionalized analogs such as N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 361984-85-2) and N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-67-8) represent advanced intermediates with predetermined substitution patterns that restrict further SAR investigation. The unsubstituted core scaffold enables parallel library synthesis via amide coupling, urea formation, or reductive amination strategies, allowing medicinal chemists to systematically probe the SAR of the C4 position across diverse amine, aniline, and heteroaromatic substituents. This synthetic versatility has enabled the discovery of potent inhibitors against PLK4 (IC50 = 0.2 nM) [1], HPK1 (IC50 = 29.0 nM) [2], and PKD (IC50: 17-78 nM) [3] through systematic optimization of the C4 substituent.

structure-activity relationship chemical biology lead optimization

Patent Landscape and Intellectual Property Position: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as an Unencumbered Building Block

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-99-6) itself is not the subject of composition-of-matter patent claims, serving as an unencumbered building block for derivative synthesis. In contrast, numerous elaborated pyrazolo[3,4-d]pyrimidin-4-amine derivatives are protected by composition-of-matter patent claims, including those targeting PI3 kinase modulation (EP2240452B1) [1], CFTR potentiation [2], anti-infectious applications (WO2024249380A3) [3], and glucocorticoid-sparing anti-inflammatory uses [4]. This IP landscape positions the unsubstituted core scaffold as a strategically valuable starting material for organizations seeking to develop novel, patentable pyrazolopyrimidine-based therapeutics without infringing on existing composition-of-matter claims covering specific substitution patterns. The extensive patent activity across diverse therapeutic areas—spanning oncology, immunology, infectious disease, and cystic fibrosis—further validates the scaffold's broad pharmacological relevance and commercial potential.

intellectual property patent analysis freedom to operate

Optimal Procurement and Research Application Scenarios for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-99-6)


Kinase Inhibitor Lead Discovery Programs Requiring Systematic SAR Exploration

Medicinal chemistry teams initiating kinase inhibitor campaigns should procure 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a core scaffold for systematic SAR exploration of the C4 position. The unsubstituted 4-amino group enables parallel library synthesis via amide coupling, urea formation, or reductive amination to probe diverse substitution patterns . This approach has been successfully employed in the discovery of potent PLK4 inhibitors (IC50 = 0.2 nM for optimized derivative 24j) [1] and HPK1 inhibitors (IC50 = 29.0 nM for compound 10n) [2]. The low intrinsic kinase inhibition of the parent scaffold (PDK1 IC50 = 90.8 μM) [3] ensures that observed biological activity in derivative libraries can be confidently attributed to the introduced substituents rather than scaffold-driven promiscuity.

Negative Control and Assay Validation for Pyrazolopyrimidine-Based Kinase Inhibitor Screening

The compound serves as an ideal negative control in kinase inhibition assays due to its weak PDK1 inhibitory activity (IC50 = 90.8 μM, equivalent to 9.08E+4 nM) . In biochemical and cellular assays evaluating pyrazolopyrimidine-based kinase inhibitors, this scaffold provides a validated baseline for assessing assay window, establishing Z'-factor metrics, and confirming that observed inhibition from test compounds derives from specific substituent interactions rather than nonspecific scaffold effects. This application is particularly valuable for high-throughput screening campaigns where robust negative controls are essential for data quality and hit triage decisions.

Freedom-to-Operate Synthetic Programs for Novel Pyrazolopyrimidine Therapeutics

Organizations developing proprietary pyrazolopyrimidine-based drug candidates should procure this unencumbered building block (CAS 5334-99-6) to establish clear freedom-to-operate . Unlike elaborated pyrazolopyrimidine derivatives protected by composition-of-matter patents including PI3K modulators (EP2240452B1) [1], CFTR potentiators, and anti-infectious agents (WO2024249380A3) [2], the unsubstituted core scaffold carries no known IP restrictions. This enables the development of novel, patentable compositions with reduced licensing complexity and enhanced commercial positioning. The extensive patent landscape across oncology, immunology, and infectious disease applications further validates the commercial relevance of derivatives accessible from this building block.

Chemical Biology Tool Compound Synthesis for Target Validation Studies

Chemical biology groups requiring pyrazolopyrimidine-based probe molecules for kinase target validation should utilize this building block for efficient parallel synthesis of tool compound libraries. The C4-amino group provides a versatile handle for introducing affinity tags, fluorescent reporters, or photoaffinity labels while maintaining the core scaffold's kinase-binding properties . The well-characterized GHS hazard profile (H302, H315, H319, H335; Signal Word: Warning) [1] and established physicochemical parameters (MW 149.15; TPSA 69.6 Ų; XLogP3 -0.2) [1] facilitate laboratory handling and purification protocol development. The compound's role as a precursor to validated PKD inhibitors (17m IC50: 17-35 nM; 18m IC50: 55-78 nM) [2] and Aurora kinase A inhibitors (submicromolar cellular activity) [3] demonstrates its utility in generating biologically active probe molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.